molecular formula C11H9NO4 B11889050 6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione CAS No. 65628-87-7

6-Methyl-2H-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione

Cat. No.: B11889050
CAS No.: 65628-87-7
M. Wt: 219.19 g/mol
InChI Key: XPZVNYKFBMPEQS-UHFFFAOYSA-N
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Description

6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is a complex organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It is of significant interest in organic chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, leading to the formation of the desired isoquinoline compound . The reaction is usually carried out in methanolic solution, and the structure of the product is confirmed using techniques such as 1H NMR spectroscopy and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione exerts its effects involves interactions with various molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,7(6H,8H)-dione is unique due to its specific arrangement of functional groups and the presence of the dioxolo ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

65628-87-7

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

6-methyl-8H-[1,3]dioxolo[4,5-g]isoquinoline-5,7-dione

InChI

InChI=1S/C11H9NO4/c1-12-10(13)3-6-2-8-9(16-5-15-8)4-7(6)11(12)14/h2,4H,3,5H2,1H3

InChI Key

XPZVNYKFBMPEQS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CC3=C(C=C2C1=O)OCO3

Origin of Product

United States

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